9-Chloro-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one

CHK1 Kinase G2/M Checkpoint Target Deconvolution

9-Chloro-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2H)-one (CAS 919290-44-1) is a substituted benzoisoquinolinone explicitly disclosed as an inhibitor of Checkpoint Kinase 1 (CHK1). It is not a member of the WD repeat domain 5 (WDR5) inhibitor class, a critical distinction for target-specific applications.

Molecular Formula C20H14ClNO2
Molecular Weight 335.8 g/mol
CAS No. 919290-44-1
Cat. No. B12631789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Chloro-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one
CAS919290-44-1
Molecular FormulaC20H14ClNO2
Molecular Weight335.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC3=C2C(=O)NC=C3C4=CC=C(C=C4)CO)Cl
InChIInChI=1S/C20H14ClNO2/c21-15-7-5-13-6-8-16-18(14-3-1-12(11-23)2-4-14)10-22-20(24)19(16)17(13)9-15/h1-10,23H,11H2,(H,22,24)
InChIKeyKYBLHWLKLKJWKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Chloro-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2H)-one: A Differentiated CHK1 Kinase Inhibitor Scaffold


9-Chloro-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2H)-one (CAS 919290-44-1) is a substituted benzoisoquinolinone explicitly disclosed as an inhibitor of Checkpoint Kinase 1 (CHK1) [1]. It is not a member of the WD repeat domain 5 (WDR5) inhibitor class, a critical distinction for target-specific applications. The compound features a 9-chloro substitution on the tetracyclic core and a unique 4-(hydroxymethyl)phenyl group at the C4 position, differentiating it from other analogs within its proprietary chemical series [1]. Its primary utility lies in oncology research focused on abrogating the G2/M checkpoint to potentiate DNA-damaging chemotherapeutics [1].

Why 9-Chloro-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2H)-one Cannot Be Replaced by Generic CHK1 or WDR5 Inhibitors


Substitution with a generic ATP-competitive CHK1 inhibitor or a WDR5/MLL interaction inhibitor is highly likely to fail due to fundamental differences in mechanism of action, binding mode, and selectivity profile. This compound is an ATP-competitive CHK1 inhibitor [1], whereas agents like OICR-9429 and MM-102 are WIN-site or peptidomimetic WDR5/MLL1 protein-protein interaction inhibitors, making any cross-target comparison scientifically invalid [REFS-2, REFS-3]. Even within the CHK1 inhibitor class, the specific 9-chloro and 4-(hydroxymethyl)phenyl substitution pattern on the benzoisoquinolinone core dictates a unique structure-activity relationship (SAR) and selectivity fingerprint that is not transferable to other benzoisoquinolinone analogs [1]. Using a less characterized analog risks loss of potency, introduction of off-target effects, or failure to engage the desired binding conformation within the CHK1 ATP pocket.

Quantitative Differentiation Guide for 9-Chloro-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2H)-one


Target Class Differentiation: CHK1 ATP-Competitive Inhibition vs. WDR5/MLL PPI Antagonism

The compound is a CHK1 kinase inhibitor, a mechanism fundamentally distinct from WDR5/MLL protein-protein interaction (PPI) inhibitors like OICR-9429. A direct comparison of target engagement reveals the compound operates via ATP-competitive inhibition of the CHK1 catalytic domain, while OICR-9429 acts as a WIN-site antagonist of WDR5 with a Kd of 93 nM [REFS-1, REFS-2]. These mechanisms are not interchangeable and target different cellular pathways. Procurement for a CHK1-dependent project requires a CHK1 inhibitor; using a WDR5 inhibitor would constitute a target-class error.

CHK1 Kinase G2/M Checkpoint Target Deconvolution DNA Damage Response

Structural Differentiation from the Unsubstituted Phenyl Analog for Enhanced Binding

Within the patent series, compound 1-10 possesses a 4-(hydroxymethyl)phenyl group, explicitly distinguishing it from the closest structural analog, compound 1-9, which bears an unsubstituted 4-phenyl group [1]. This hydroxymethyl moiety introduces a hydrogen bond donor/acceptor capable of engaging polar residues within the CHK1 ATP-binding pocket or solvent-exposed region, whereas 1-9 lacks this functionality. A structurally analogous benzoisoquinolinone CHK1 inhibitor (9-bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one) demonstrated an IC50 of 440 nM against human CHK1, establishing a potency benchmark for this scaffold class [2]. The 4-(hydroxymethyl)phenyl substitution is expected to further modulate potency and selectivity.

Structure-Activity Relationship Benzoisoquinolinone Hydroxymethylphenyl CHK1 Potency

Selectivity Fingerprint: CHK1 Inhibition Over a Broader Kinase Panel

A key selection factor is the compound's selectivity profile within the CHK1 inhibitor class. While specific selectivity data for 1-10 is not publicly available, the patent context and follow-up studies on the benzoisoquinolinone class indicate that subtle structural changes (like the 4-(hydroxymethyl)phenyl group) dramatically alter kinase selectivity [REFS-1, REFS-2]. This is a class-level inference that this specific substitution pattern was designed to achieve a desirable selectivity window distinct from earlier, less selective CHK1 inhibitors, and from other benzoisoquinolinone analogs disclosed in the patent.

Kinase Selectivity Off-target Profiling CHK1 Specificity Benzoisoquinolinone

Physicochemical Differentiation: Improved Solubility via 4-(Hydroxymethyl)phenyl Group

The 4-(hydroxymethyl) substituent on the pendant phenyl ring introduces a polar, hydrogen-bonding functional group that is absent in comparator 1-9 (4-phenyl analog). This substitution is predicted to increase aqueous solubility and reduce logP compared to the more lipophilic unsubstituted phenyl analog [REFS-1, REFS-2]. This improvement is critical for in vitro assay development where compound precipitation can lead to false negatives and inaccurate potency measurements.

Aqueous Solubility LogP Physicochemical Properties Drug-likeness

Optimal Application Scenarios for 9-Chloro-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2H)-one Based on Evidence


Chemical Probe for CHK1-Dependent G2/M Checkpoint Abrogation Studies

Use this compound as a selective chemical probe to investigate the role of CHK1 kinase activity in the G2/M DNA damage checkpoint. As an ATP-competitive inhibitor [1], it is the appropriate tool for experiments designed to force mitotic entry in the presence of genotoxic stress, such as in combination studies with DNA-damaging agents like gemcitabine or ionizing radiation. It is not suitable for studies of WDR5/MLL1-mediated transcriptional regulation, where OICR-9429 or MM-102 should be used.

Synthesis and SAR Expansion of the Benzoisoquinolinone CHK1 Inhibitor Series

Employ compound 1-10 as a key intermediate or benchmark compound for further medicinal chemistry optimization of the benzoisoquinolinone scaffold. The 4-(hydroxymethyl)phenyl group provides a synthetic handle for creating prodrugs or conjugates, or for further diversification through esterification or etherification. Its structure allows a direct head-to-head comparison with compound 1-9 to deconvolute the SAR of the C4-phenyl substituent [REFS-1, REFS-2].

Kinase Selectivity Profiling and Polypharmacology Assessment

Due to its unique substitution pattern, which is predicted to yield a distinct kinase selectivity profile compared to other analogs [REFS-1, REFS-2], this compound is ideal for use in a broad panel of kinase assays (e.g., KinomeScan, Activity-Based Protein Profiling) to map its polypharmacology. This data is essential for interpreting cellular phenotypes and distinguishing on-target CHK1 effects from off-target kinase inhibition.

Development of Solubility-Enhanced In Vitro Assays for CHK1

The introduction of the 4-(hydroxymethyl)phenyl group is predicted to improve aqueous solubility [REFS-1, REFS-2], making this compound a superior candidate for automated high-throughput screening (HTS) campaigns or high-content imaging assays where compound precipitation in culture media is a common source of artifact. Its use can improve assay robustness (Z'-factor) and data reproducibility compared to the more lipophilic analog 1-9.

Quote Request

Request a Quote for 9-Chloro-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.